molecular formula C16H25BrClNO B1441703 4-[2-(4-Bromo-2-propylphenoxy)ethyl]piperidine hydrochloride CAS No. 1219964-29-0

4-[2-(4-Bromo-2-propylphenoxy)ethyl]piperidine hydrochloride

Cat. No. B1441703
CAS RN: 1219964-29-0
M. Wt: 362.7 g/mol
InChI Key: JOFMZRIYCNFYIH-UHFFFAOYSA-N
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Description

“4-[2-(4-Bromo-2-propylphenoxy)ethyl]piperidine hydrochloride” is a chemical compound with the CAS number 1219964-29-0 . It has a molecular formula of C16H25BrClNO . The average mass of this compound is 362.733 Da, and its monoisotopic mass is 361.080811 Da .

Scientific Research Applications

Synthesis of Tritium-Labeled Compounds

This compound can serve as a precursor in the synthesis of tritium-labeled compounds, which are crucial in radiochemical studies and drug metabolism research. The bromine atom in the structure can be replaced with tritium to create a radiolabeled version of the molecule .

Safety and Hazard Research

Research into the safety and hazards associated with chemical compounds is vital. This compound can be studied to understand its toxicological profile, which is important for handling and storage guidelines.

properties

IUPAC Name

4-[2-(4-bromo-2-propylphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24BrNO.ClH/c1-2-3-14-12-15(17)4-5-16(14)19-11-8-13-6-9-18-10-7-13;/h4-5,12-13,18H,2-3,6-11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOFMZRIYCNFYIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=CC(=C1)Br)OCCC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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